N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide
CAS No.: 637321-17-6
Cat. No.: VC6156345
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637321-17-6 |
|---|---|
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 443.58 |
| IUPAC Name | N-(4-methoxyphenyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide |
| Standard InChI | InChI=1S/C22H25N3O3S2/c1-25-21(27)19-16-6-3-4-7-17(16)30-20(19)24-22(25)29-13-5-8-18(26)23-14-9-11-15(28-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H,23,26) |
| Standard InChI Key | MDMSZVGNTXWERZ-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(N=C1SCCCC(=O)NC3=CC=C(C=C3)OC)SC4=C2CCCC4 |
Introduction
Structural Characteristics and Conformational Analysis
Core Tricyclic Architecture
The 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene-3-one system forms the central scaffold of the compound. This tricyclic structure comprises a thiazole ring fused to a bicyclic system, creating a rigid framework with potential for diverse non-covalent interactions. Key features include:
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Thiazole Ring: The sulfur and nitrogen atoms in the thiazole moiety contribute to electron-deficient characteristics, enabling π-π stacking and hydrogen bonding .
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Diazatricyclic System: The fused rings impose steric constraints, influencing the molecule’s three-dimensional conformation and binding pocket compatibility.
Sulfanyl-Butanamide Linker
The sulfanyl (-S-) group bridges the tricyclic core to the butanamide chain. This linker introduces flexibility while maintaining electronic connectivity. The butanamide terminus terminates in a 4-methoxyphenyl group, which enhances solubility through its electron-donating methoxy substituent .
Conformational Dynamics
X-ray crystallographic data from analogous sulfonamides reveal critical insights:
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Torsional Angles: In N-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide (D134-0392), the C—SO₂—NH—C torsion angle measures 79.06°, indicating a bent conformation at the sulfonamide nitrogen . Similar distortions are expected in the target compound due to steric interactions between the tricyclic core and butanamide chain.
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Dihedral Angles: The thiazole and methoxyphenyl planes in related compounds form dihedral angles of 73.50–78.00°, suggesting limited π-conjugation between aromatic systems .
Synthetic Pathways and Reaction Mechanisms
Key Synthetic Strategies
While no direct synthesis of the target compound is documented, plausible routes can be inferred from methods used for analogous sulfonamide-thiazole hybrids :
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones, followed by sulfonylation using 4-methylbenzenesulfonyl chloride .
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Sulfanyl Linker Incorporation: Nucleophilic substitution reactions between thiol-containing intermediates and halogenated butanamide precursors.
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Methoxyphenyl Introduction: Amide coupling of 4-methoxyaniline with activated carboxylic acid derivatives .
Tautomerization Considerations
Structural analyses of 2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate highlight the potential for tautomerism in thiazole derivatives. The exocyclic amine and enol groups may interconvert under reaction conditions, influencing product distribution . Such equilibria must be controlled during the synthesis of the target compound to ensure regioselectivity.
Physicochemical Properties and ADMET Profiling
Calculated Properties
Based on structurally similar compounds :
| Property | Value |
|---|---|
| Molecular Weight | ~450.5 g/mol |
| logP (Partition Coefficient) | 3.7–4.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | ~110 Ų |
| Water Solubility (logS) | -4.1 to -3.8 |
Metabolic Stability
The methoxyphenyl group may undergo O-demethylation via cytochrome P450 enzymes, while the sulfanyl linker could be susceptible to oxidation. Prodrug strategies (e.g., esterification of the butanamide) might improve oral bioavailability .
Comparative Analysis with Structural Analogs
The table below contrasts the target compound with key analogs from literature:
The diazatricyclic system confers greater rigidity compared to oxadiazole or simple thiazole derivatives, potentially enhancing target selectivity .
Future Directions and Research Opportunities
Synthetic Optimization
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Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms, leveraging chiral auxiliaries or catalysts.
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Green Chemistry Approaches: Replacement of halogenated solvents with ionic liquids or water-based systems .
Biological Screening
Priority assays should include:
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Antimycobacterial Activity: Given the sulfonamide’s historical role in tuberculosis treatment .
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Kinase Inhibition Profiling: Focus on tyrosine kinases implicated in oncology.
Computational Modeling
Molecular dynamics simulations could map the compound’s interaction with lipid bilayers and predict blood-brain barrier permeability.
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